molecular formula C14H15NO2 B11926442 (S)-3-amino-4-(naphthalen-2-yl)butanoic acid

(S)-3-amino-4-(naphthalen-2-yl)butanoic acid

Cat. No.: B11926442
M. Wt: 229.27 g/mol
InChI Key: WSVMIVFELRCSPA-ZDUSSCGKSA-N
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Description

(S)-3-amino-4-(naphthalen-2-yl)butanoic acid is a chiral amino acid derivative that features a naphthalene ring attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-(naphthalen-2-yl)butanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst in the key step of the synthesis to introduce the stereocenter. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) or diethyl azodicarboxylate (DEAD) for specific transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4-(naphthalen-2-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction of the carboxylic acid group can yield alcohols or aldehydes. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups .

Scientific Research Applications

(S)-3-amino-4-(naphthalen-2-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-amino-4-(naphthalen-2-yl)butanoic acid is unique due to its specific stereochemistry and the position of the amino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

WSVMIVFELRCSPA-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N

Origin of Product

United States

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